molecular formula C10H11NO B1291981 3-(Propan-2-yloxy)benzonitrile CAS No. 363185-45-9

3-(Propan-2-yloxy)benzonitrile

Cat. No. B1291981
Key on ui cas rn: 363185-45-9
M. Wt: 161.2 g/mol
InChI Key: OYUCWSBVVRRERP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08211904B2

Procedure details

A combination of 32 g (268 mmol, Aldrich) 3-cyanophenol, 26.9 mL (268 mmol) 2-iodopropane, and 88 g (269 mmol) cesium carbonate in 1:1 CH2Cl2:CH3CN was heated to reflux and allowed to stir overnight. HPLC/MS showed pure product so the suspension was filtered, washed with CH3CN and concentrated. The remaining oil was dissolved in CH2Cl2 and filtered thru a short pad of silica with CH2Cl2. The filtrate was concentrated to dryness to give the product. An alternative preparation uses the conditions similar to the above except that potassium carbonate is used as the base.
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
26.9 mL
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
88 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5]([OH:9])[CH:6]=[CH:7][CH:8]=1)#[N:2].I[CH:11]([CH3:13])[CH3:12].C(=O)([O-])[O-].[Cs+].[Cs+].C(=O)([O-])[O-].[K+].[K+]>CC#N.C(Cl)Cl>[CH:11]([O:9][C:5]1[CH:4]=[C:3]([CH:8]=[CH:7][CH:6]=1)[C:1]#[N:2])([CH3:13])[CH3:12] |f:2.3.4,5.6.7|

Inputs

Step One
Name
Quantity
32 g
Type
reactant
Smiles
C(#N)C=1C=C(C=CC1)O
Name
Quantity
26.9 mL
Type
reactant
Smiles
IC(C)C
Name
cesium carbonate
Quantity
88 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC#N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Stirring
Type
CUSTOM
Details
to stir overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with CH3CN
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The remaining oil was dissolved in CH2Cl2
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
to give the product
CUSTOM
Type
CUSTOM
Details
An alternative preparation

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(C)(C)OC=1C=C(C#N)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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